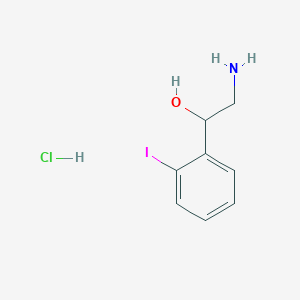

2-Amino-1-(2-iodophenyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(2-iodophenyl)ethanol hydrochloride is a compound that falls within the category of 1,2-amino alcohols, which are important building blocks in organic synthesis and pharmaceuticals. These compounds are characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms in the molecule. They serve as key intermediates in the synthesis of a variety of biologically active molecules, including cardiovascular drugs and (\beta_2) agonists .

Synthesis Analysis

The synthesis of 1,2-amino alcohols can be approached through various methods. One such method involves the regioselective and diastereoselective allylic amination using chlorosulfonyl isocyanate, which produces unsaturated aromatic 1,2-amino alcohols with high anti-selectivity, particularly for aromatic derivatives . Another approach uses arylglyoxals and pseudoephedrine auxiliary in a Brønsted acid-catalyzed reaction to yield chiral 1,2-amino alcohols, which can be further converted into morpholinone products . Additionally, amino alcohols can be synthesized from carbonyl compounds and (\alpha)-silyl amines through a Cr/photoredox dual catalytic system, which allows the in situ generation of (\alpha)-amino carbanion equivalents . A practical synthesis route has also been reported using C-H amidation of sp(3) methyl C-H bonds, followed by LAH reduction to furnish (\beta)-amino alcohol products .

Molecular Structure Analysis

The molecular structure of 1,2-amino alcohols is characterized by the presence of an amino group (NH2) and a hydroxyl group (OH) on adjacent carbon atoms. This vicinal relationship imparts unique chemical properties to the molecule and is a common structural motif found in many natural and biologically active molecules. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity and interaction with other molecules .

Chemical Reactions Analysis

1,2-Amino alcohols participate in various chemical reactions due to their functional groups. They can undergo electrophilic amination, Mannich reactions, and aldol reactions to form different products. For instance, the diastereoselective electrophilic amination of enolates can lead to (\alpha)-amino amide derivatives with high diastereoselection . Moreover, 1,2-amino alcohols can be used as synthons for the construction of N-heterocycles, such as azetidines, pyrrolidines, and piperidines, through cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-amino alcohols are influenced by their functional groups and molecular structure. For example, the presence of the amino group can lead to hydrogen bonding, which affects the compound's solubility and boiling point. The hydroxyl group can also participate in hydrogen bonding and can be deprotonated under basic conditions, which is useful in various chemical transformations. The presence of a halogen, such as iodine in 2-amino-1-(2-iodophenyl)ethanol hydrochloride, can affect the reactivity and stability of the molecule, as halogens can be involved in halogen bonding and can also influence the electronic properties of the compound .

Scientific Research Applications

Combinatorial Synthesis for Anticancer Evaluation

A study explored the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives through a series of combinatorial synthesis involving 1,3indandione, aromatic aldehydes, and guanidine hydrochloride. These compounds were evaluated for their anticancer potential, particularly against human breast cancer and colon cancer cell lines. The synthesis method emphasized green chemistry principles by using a non-toxic and non-carcinogenic solvent system (water–ethanol) (Patravale et al., 2014).

Deoxygenation Methodology

A study developed a highly efficient methodology for the deoxygenation of hydroxyl groups. This process involved the creation of a 2-(2-iodophenyl)ethyl methyl phosphite derivative from an alcohol using methyl dichlorophosphite and 2-(2-iodophenyl)ethanol. The transformation led to the efficient production of deoxygenation products, showcasing a novel approach in organic synthesis (Zhang & Koreeda, 2004).

Antimicrobial and Analgesic Activities

In another research, substituted aryl-N-chalconyl aminophenols were synthesized and their structure was confirmed through various analytical methods. These compounds were tested for their analgesic and antimicrobial activities. Some of the synthesized compounds showed significant activity, revealing the potential of such derivatives in pharmaceutical applications (Sahu et al., 2009).

Catalyzed Amination

A research detailed a copper-catalyzed direct amination process using ortho-functionalized haloarenes and NaN(3) as the amino source in ethanol. This method efficiently synthesized ortho-functionalized aromatic amines, contributing to the advancement in amination techniques (Zhao, Fu, & Qiao, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-amino-1-(2-iodophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHGSBQOLXGFJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555193 |

Source

|

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2-iodophenyl)ethanol hydrochloride | |

CAS RN |

1009330-05-5 |

Source

|

| Record name | 2-Amino-1-(2-iodophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)